molecular formula C14H13ClN4O B2954280 3-(3-chlorophenyl)-5-[(2-ethyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole CAS No. 1340813-57-1

3-(3-chlorophenyl)-5-[(2-ethyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole

Cat. No.: B2954280
CAS No.: 1340813-57-1
M. Wt: 288.74
InChI Key: RJEKDXFNRFMYOK-UHFFFAOYSA-N
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Description

The 1,2,4-oxadiazole core is substituted at the 3-position with a 3-chlorophenyl group and at the 5-position with a methylene-linked 2-ethylimidazole moiety. Imidazole derivatives are widely studied for antimicrobial, anticancer, and anti-inflammatory applications due to their ability to interact with biological targets via hydrogen bonding and π-π stacking . While direct synthesis data for this compound is unavailable in the provided evidence, analogous 1,2,4-oxadiazoles are typically synthesized via condensation of amidoximes with carboxylic acid derivatives in superbasic media (e.g., NaOH/DMSO) .

Properties

IUPAC Name

3-(3-chlorophenyl)-5-[(2-ethylimidazol-1-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O/c1-2-12-16-6-7-19(12)9-13-17-14(18-20-13)10-4-3-5-11(15)8-10/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEKDXFNRFMYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CC2=NC(=NO2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-chlorophenyl)-5-[(2-ethyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole belongs to the class of oxadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C15H15ClN4O\text{C}_{15}\text{H}_{15}\text{Cl}\text{N}_4\text{O}

This structure features a chlorophenyl moiety and an imidazole group, contributing to its pharmacological properties.

Oxadiazole derivatives exhibit various mechanisms of action that contribute to their biological activities:

  • Antimicrobial Activity : Compounds containing the oxadiazole moiety have shown significant antibacterial and antifungal properties. The presence of halogen substituents (like chlorine) has been noted to enhance these effects by increasing lipophilicity and improving membrane penetration .
  • Anticancer Activity : Research indicates that oxadiazoles can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. For instance, some derivatives have demonstrated cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
  • Anti-inflammatory Effects : The anti-inflammatory potential of oxadiazoles is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Anticancer Efficacy

A study evaluating various oxadiazole derivatives found that compounds similar to this compound exhibited IC50 values ranging from 0.12 to 2.78 µM against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-70.15Induction of apoptosis
Similar Oxadiazole DerivativeA5490.25Cell cycle arrest

Antimicrobial Activity

The compound has also shown promising results against Mycobacterium tuberculosis , with certain derivatives demonstrating effective inhibition at low concentrations .

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Mycobacterium tuberculosis0.5 µg/mL
Staphylococcus aureus0.8 µg/mL

Case Studies

Several studies have highlighted the potential of oxadiazole derivatives in clinical settings:

  • Antitumor Activity : In a study involving various cancer cell lines, a derivative similar to the target compound was found to induce apoptosis effectively through caspase activation pathways .
  • Tuberculosis Treatment : A derivative was evaluated for its activity against resistant strains of Mycobacterium tuberculosis, showing significant promise as a novel treatment option in drug-resistant cases .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs of the target compound, highlighting substituent differences and their implications:

Compound Name Substituents at Positions 3 and 5 Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications Reference
Target: 3-(3-Chlorophenyl)-5-[(2-ethyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole 3-ClPh; 5-(2-ethylimidazole-CH2-) ~289.7 (calculated) N/A Hypothesized bioactivity (antimicrobial) N/A
3-(3-Chlorophenyl)-5-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-1,2,4-oxadiazole (7h) 3-ClPh; 5-(4-phenyltriazole-CH2-) 354.8 128–130 IR: 3121 cm⁻¹ (C-H), 1606 cm⁻¹ (C=N/C=C)
3-(Bromomethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole 3-ClPh; 5-BrCH2- 273.5 N/A Intermediate for further functionalization
3-(3-Chlorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole 3-ClPh; 5-pyrrole 245.66 N/A Predicted density: 1.368 g/cm³; high polarity
1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride 3-ClPh; 5-spiro-azaspirooctane 326.22 N/A Enhanced solubility (HCl salt)
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole 3,4-diClPh; 5-indole ~344.2 N/A Potential CNS activity

Substituent Effects:

  • Bromomethyl/chloromethyl analogs (e.g., ) are reactive intermediates for cross-coupling reactions.
  • Aromatic Heterocycles (Imidazole vs. Triazole/Pyrrole): The 2-ethylimidazole in the target compound may offer stronger hydrogen-bonding capacity compared to triazoles (e.g., 7h ) or pyrroles (e.g., ), influencing pharmacokinetics.
  • Spiro and Fused Rings: The spiro structure in introduces conformational rigidity, which could reduce metabolic degradation but may limit membrane permeability.

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